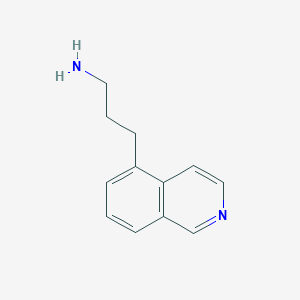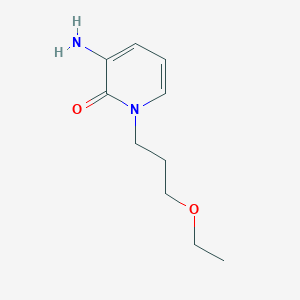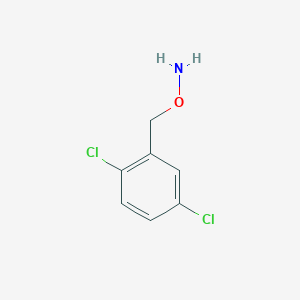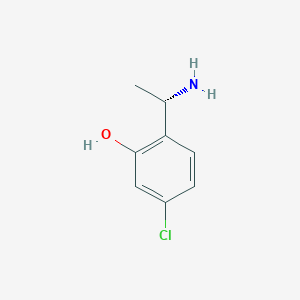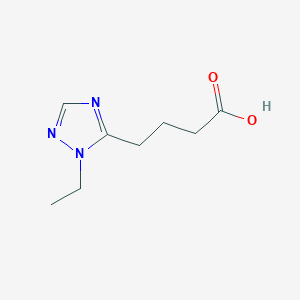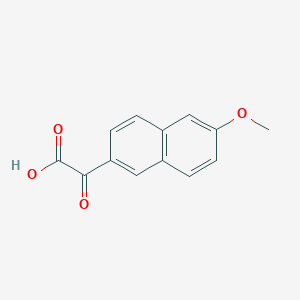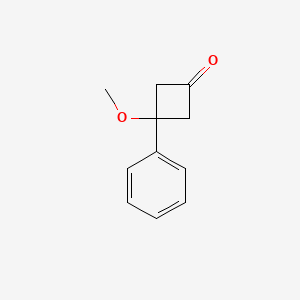
3-Methoxy-3-phenylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-phenylcyclobutan-1-one: is an organic compound with the molecular formula C11H12O2. It belongs to the class of cyclobutanones, which are four-membered ring ketones. This compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the cyclobutanone ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 3-Methoxy-3-phenylcyclobutan-1-one involves the cyclization of appropriate precursors. For example, the reaction of 3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst can lead to the formation of the desired cyclobutanone.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methoxycyclobutanone to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methoxy-3-phenylcyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-3-phenylcyclobutan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-one depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity. The molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-Phenylcyclobutan-1-one: This compound lacks the methoxy group and has different reactivity and applications.
3-Methoxycyclobutan-1-one: This compound lacks the phenyl group and has different chemical properties.
Uniqueness:
- The presence of both methoxy and phenyl groups in 3-Methoxy-3-phenylcyclobutan-1-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
- Its specific structure allows for selective reactions that are not possible with similar compounds lacking one of the functional groups.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-methoxy-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
WIYOUXRHQBFHBY-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



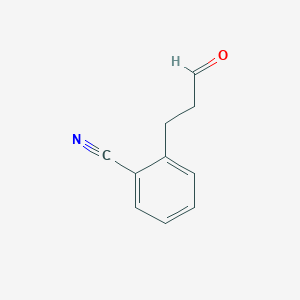

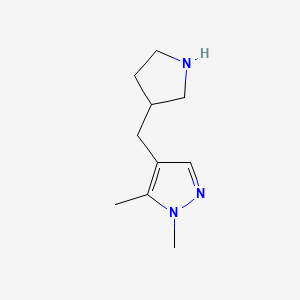
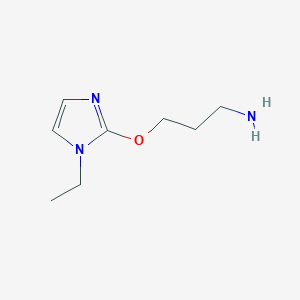
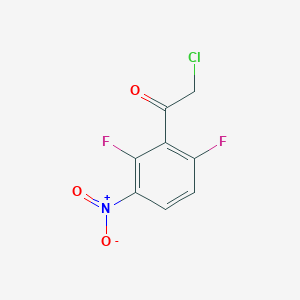
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
